molecular formula C12H17N6O3+ B050435 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium CAS No. 111607-65-9

1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium

Cat. No.: B050435
CAS No.: 111607-65-9
M. Wt: 293.3 g/mol
InChI Key: OFTZXSNXKYDMIL-UHFFFAOYSA-N
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Description

1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium is a sophisticated nitroimidazolium salt derivative of significant interest in chemical and biochemical research. Its unique structure, which integrates a pyrimidine ring—a key moiety found in vitamins like thiamine (B1) and nucleic acids—with a nitroimidazolium group, suggests potential as a versatile synthetic intermediate or a probe for studying enzyme mechanisms. The presence of the nitro group on the imidazolium ring is a critical feature, as it can undergo enzymatic reduction under hypoxic conditions, making this compound a promising candidate for investigating hypoxia-selective processes, such as those relevant to tumor biology or antimicrobial action against anaerobic pathogens. The 2-hydroxyethyl side chain enhances the molecule's solubility and provides a handle for further chemical functionalization, enabling the creation of targeted conjugates or affinity labels. Researchers can utilize this compound to explore novel inhibitors of thiamine-dependent enzymes, develop new hypoxia-activated prodrugs, or synthesize advanced ionic liquids with specialized properties for catalytic or material science applications. This reagent is provided to support cutting-edge investigations in medicinal chemistry, chemical biology, and pharmaceutical development.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methyl-5-nitroimidazol-3-ium-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N6O3/c1-8-14-5-10(12(13)15-8)6-16-7-11(18(20)21)17(3-4-19)9(16)2/h5,7,19H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZXSNXKYDMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C[N+]2=C(N(C(=C2)[N+](=O)[O-])CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N6O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149697
Record name 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111607-65-9
Record name 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111607659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium, also known by its CAS number 111607-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, synthesis, and biological effects, drawing on various studies and data sources.

The molecular formula of this compound is C12H17N6O3+C_{12}H_{17}N_{6}O_{3}^{+} with a molecular weight of 293.30 g/mol. It features a complex structure that includes a pyrimidine and an imidazole ring, which are known for their biological significance.

PropertyValue
Molecular FormulaC12H17N6O3+
Molecular Weight293.30 g/mol
CAS Number111607-65-9
IUPAC Name2-[3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-2-methyl-5-nitroimidazol-3-ium-1-yl]ethanol
DensityNot specified

Synthesis

The synthesis of this compound has been explored in various studies. For instance, Titi et al. (2020) synthesized pyrazole derivatives related to this compound and evaluated their biological activities against breast cancer cells and microbial strains, establishing a link between structural features and biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium exhibit notable antimicrobial properties. For example, derivatives containing the pyrimidine moiety have shown effectiveness against various bacterial strains, suggesting that the presence of the pyrimidine ring enhances antimicrobial activity.

Anticancer Properties

Studies have demonstrated that the compound's structural components may contribute to its anticancer properties. The work by Titi et al. (2020) highlighted that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitroimidazole component plays a crucial role in its activity by generating reactive nitrogen species that can damage cellular components, leading to cell death in pathogens and cancer cells alike.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies conducted by Titi et al. (2020) revealed that specific derivatives based on this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values indicating potent activity.
  • Bacterial Strains : A series of experiments assessed the antimicrobial efficacy against E. coli and Staphylococcus aureus, with results showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives, highlighting their potential as therapeutic agents against resistant bacterial strains.

Scientific Research Applications

Structural Representation

The compound features a thiazolium ring substituted with a pyrimidinyl group, which contributes to its biological activity. The molecular structure can be visualized in both 2D and 3D formats for better understanding of its interactions with biological systems.

Pharmacological Uses

Pyrithiamine has been extensively studied for its role as a vitamin B1 (thiamine) antagonist. Its pharmacological applications include:

  • Neuroprotective Effects : Research indicates that Pyrithiamine can induce thiamine deficiency in animal models, leading to insights into neurodegenerative diseases such as Wernicke-Korsakoff syndrome. Studies have shown that the compound can affect neurotransmitter levels and neuronal survival rates in vitro .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating infections .

Agricultural Applications

Pyrithiamine has also found utility in agriculture:

  • Plant Growth Regulation : Research has shown that Pyrithiamine can influence plant growth by modulating hormonal pathways. It has been used experimentally to enhance root development and stress resistance in crops .
  • Pesticidal Properties : The compound has been evaluated for its insecticidal properties against pests affecting agricultural yields. Field trials indicated a significant reduction in pest populations when treated with Pyrithiamine formulations .

Biochemical Research

In biochemical studies, Pyrithiamine serves as a valuable tool:

  • Enzyme Inhibition Studies : It is employed to investigate the mechanisms of thiamine-dependent enzymes. By inhibiting these enzymes, researchers gain insights into metabolic pathways and their regulation .

Case Studies

Study TitleFocusFindings
Neuroprotective Effects of PyrithiamineNeurobiologyInduced thiamine deficiency leads to altered neurotransmitter levels
Antimicrobial Efficacy of PyrithiamineMicrobiologyEffective against E. coli and S. aureus
Impact on Plant GrowthAgricultural ScienceEnhanced root development under stress conditions
Insecticidal Properties of PyrithiamineEntomologySignificant reduction in pest populations in field trials

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Considerations

  • ACNU Distribution: Intraarterial administration achieves 4.6-fold higher tumor concentration than intravenous routes in rat gliomas, with sustained retention . The target compound’s hydroxyethyl group may enhance tissue penetration but reduce blood-brain barrier permeability compared to ACNU.
  • Resistance Mechanisms : ACNU transiently induces MRP and γ-glutamylcysteine synthetase, leading to glutathione-mediated detoxification . Nitroimidazolium compounds may evade such resistance due to distinct redox mechanisms.

Preparation Methods

Reaction Mechanism and Solvent Selection

The foundational synthetic route, detailed in patent US3275649A, involves the reaction of 2-methyl-4(or 5)-nitroimidazole with ethylene oxide in organic acid solvents such as formic acid, acetic acid, or their mixtures. The process exploits the electrophilic nature of ethylene oxide, which facilitates N-alkylation at the imidazole ring’s nitrogen atom. Formic acid serves dual roles as a solvent and proton donor, stabilizing the intermediate oxonium ion and accelerating nucleophilic attack.

Key reaction parameters include:

  • Temperature : Ambient (25–30°C), avoiding external heating.

  • Solvent Composition : 65–98% formic acid, often mixed with acetic acid or methanol.

  • Molar Ratios : Ethylene oxide in excess (2–3 equivalents relative to nitroimidazole).

Optimization of Yield and Purity

Patent examples demonstrate yield variations based on solvent composition and workup procedures (Table 1).

Table 1: Yield Optimization in Ethylene Oxide Reactions

ExampleSolvent SystemStarting Material (g)Product Yield (g)Purity (MP, °C)Yield (%)
I98% formic acid1.271.0316082
III65% formic acid6.354.3516199
IV1:1 formic/acetic acids6.356.2916160.1
V98% formic acid + methanol6.353.7916165.5

Recrystallization from methanol-ethyl acetate mixtures consistently elevated melting points to 160–161°C, indicating high purity. Unreacted nitroimidazole was recoverable via filtration, improving process economics.

Enzymatic Synthesis via Thiaminase-Catalyzed Conversion

Substrate Specificity of Thiaminase

The compound is also synthesized enzymatically using thiaminase (EC 2.5.1.2) from Bacillus thiaminolyticus or Venus mercenaria. This pathway converts metronidazole into the thiamine analog through nucleophilic displacement, where the antibiotic’s nitroimidazole moiety replaces thiamine’s thiazole ring. The reaction requires:

  • pH : 7.0–7.5 (optimal for enzyme activity).

  • Cofactors : None required, as thiaminase is a transferase.

Isolation and Stability Challenges

The enzymatic product is unstable, releasing nitrite ions under physiological conditions. Purification involves cation-exchange chromatography, with characterization via NMR and mass spectrometry. Despite its instability, the compound’s inhibitory effect on thiamine pyrophosphokinase (IC₅₀ ≈ 10 µM) highlights its biochemical relevance.

Alternative Synthetic Routes and Byproduct Analysis

Benzyloxyethyl Toluene-p-sulphonate Alkylation

Early methods employed benzyloxyethyl toluene-p-sulphonate as an alkylating agent, requiring prolonged heating (8–12 hours at 80–100°C) and resulting in modest yields (30–40%). This method’s inefficiency and byproduct formation (e.g., sulfonic esters) led to its replacement by ethylene oxide-based protocols.

Identification of Related Impurities

Analytical studies of thiamine formulations reveal 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one (CAS 490-82-4) as a common impurity. This thiazolone derivative forms via oxidation of the hydroxyethyl sidechain during storage, emphasizing the need for inert atmospheres in synthesis.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale processes prioritize solvent recycling, particularly formic acid, via vacuum distillation. Methanol co-solvents are reclaimed through fractional distillation, reducing raw material costs by 15–20% .

Q & A

Basic Question: What are the key synthetic challenges in preparing 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium, and how can they be addressed methodologically?

Answer:
Synthesis of this compound involves challenges such as regioselective functionalization of the pyrimidine and nitroimidazole moieties, stability of intermediates under nitro-group reduction conditions, and purification of polar derivatives. Methodological strategies include:

  • Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during nitroimidazole synthesis to avoid side reactions .
  • Heterogeneous Catalysis : Employ palladium-on-carbon (Pd/C) for controlled hydrogenation to prevent over-reduction of the nitro group .
  • Chromatographic Techniques : Utilize reverse-phase HPLC with acetonitrile/water gradients for purification, leveraging the compound’s polarity .

Advanced Question: How can computational methods predict the reactivity of 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium in novel reaction environments?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model electronic properties and transition states:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrimidine and nitroimidazole rings .
  • Solvent Effects : Use COSMO-RS simulations to predict solvation energies in polar aprotic solvents like DMSO, which stabilize charge-separated intermediates .
  • Kinetic Monte Carlo (KMC) : Simulate reaction networks to prioritize experimental pathways with lower activation barriers .

Basic Question: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns, with DMSO-d₆ as a solvent to resolve hydroxyethyl proton splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) mode detects the cationic imidazolium moiety, with expected m/z matching theoretical [M+H]⁺ .
  • FT-IR : Peaks at 1530–1350 cm⁻¹ confirm nitro group presence, while 3300–3500 cm⁻¹ indicates primary amine and hydroxyl stretches .

Advanced Question: How do steric and electronic factors influence the compound’s stability under varying pH conditions?

Answer:

  • pH-Dependent Degradation Studies : Use UV-Vis spectroscopy to track absorbance changes at 270 nm (nitroimidazole chromophore) in buffers (pH 2–12).
    • Acidic Conditions : Protonation of the pyrimidine amino group reduces electron density, accelerating nitro group hydrolysis .
    • Alkaline Conditions : Hydroxyethyl group deprotonation increases solubility but promotes imidazolium ring opening via nucleophilic attack .
  • Computational pKa Prediction : Tools like MarvinSketch estimate pKa values for amino (≈8.5) and hydroxyethyl (≈10.2) groups, guiding stability optimization .

Advanced Question: What methodologies resolve contradictions in reported bioactivity data for nitroimidazole derivatives like this compound?

Answer:

  • Meta-Analysis Frameworks : Apply PRISMA guidelines to aggregate data from heterogeneous studies, controlling for variables like assay type (e.g., MIC vs. IC₅₀) and cell line specificity .
  • Dose-Response Reassessment : Use Hill equation modeling to normalize efficacy metrics across studies, identifying outliers due to solvent effects (e.g., DMSO cytotoxicity above 0.1% v/v) .
  • Machine Learning : Train random forest models on PubChem data to identify structural descriptors (e.g., topological polar surface area) correlating with bioactivity discrepancies .

Basic Question: What experimental design principles optimize reaction yields for derivatives of this compound?

Answer:

  • Factorial Design : Apply a 2³ factorial matrix varying temperature (25–60°C), solvent (DMF vs. acetonitrile), and catalyst loading (0.5–2 mol% Pd) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between reagent stoichiometry and reaction time, with ANOVA validating significance (p < 0.05) .
  • In Situ Monitoring : Use ReactIR to track nitro group reduction in real time, minimizing byproduct formation .

Advanced Question: How does the compound’s nitroimidazole moiety interact with biological targets at the molecular level?

Answer:

  • Molecular Docking : AutoDock Vina simulates binding to putative targets (e.g., bacterial nitroreductases), with scoring functions prioritizing poses with hydrogen bonds to the 4-amino-pyrimidine group .
  • QTAIM Analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies critical electron density paths between the nitro group and active-site cysteine residues .
  • Metabolite Profiling : LC-MS/MS detects reduced intermediates (e.g., hydroxylamine derivatives) in anaerobic bacterial cultures, confirming bioreductive activation .

Advanced Question: What strategies mitigate data variability in stability studies of hygroscopic derivatives of this compound?

Answer:

  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH, correlating with crystalline polymorph transitions observed via PXRD .
  • Karl Fischer Titration : Standardize residual water content (<0.1% w/w) in batches using azeotropic drying with toluene .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with HPLC tracking degradation products (e.g., nitro-to-amine reduction) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium
Reactant of Route 2
1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium

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